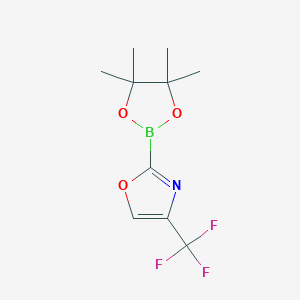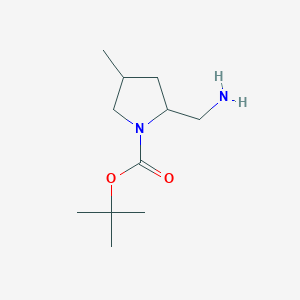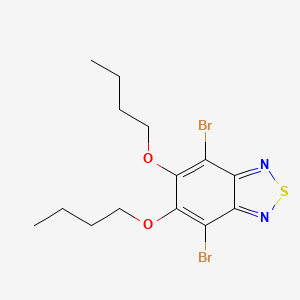
Bisdeoxycoelenterazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coelenterazine 400a is a derivative of coelenterazine, a luciferin found in various marine organisms. It is primarily used as a substrate for Renilla reniformis luciferase in bioluminescence resonance energy transfer (BRET) assays. This compound is known for its emission maximum around 400 nm, which minimizes interference with the emission of green fluorescent protein (GFP) acceptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coelenterazine 400a can be synthesized through a series of chemical reactions starting from commercially available precursorsThe reaction conditions often require the use of organic solvents like methanol or ethanol, and the process must be carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Coelenterazine 400a involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored as a dry powder under argon in airtight containers at low temperatures to maintain its stability and prevent auto-oxidation .
Análisis De Reacciones Químicas
Types of Reactions
Coelenterazine 400a undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by luciferases, which results in the emission of light.
Common Reagents and Conditions
Common reagents used in the reactions involving Coelenterazine 400a include molecular oxygen, methanol, and ethanol. The reactions are typically carried out under acidic conditions to prevent premature oxidation .
Major Products Formed
The major product formed from the oxidation of Coelenterazine 400a by luciferases is coelenteramide, which is in an excited state and emits light. Other products include carbon dioxide and water .
Aplicaciones Científicas De Investigación
Coelenterazine 400a has a wide range of applications in scientific research:
Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and molecular interactions.
Biology: Employed in BRET assays to investigate protein-protein interactions, particularly those involving G protein-coupled receptors.
Medicine: Utilized in drug development and screening to monitor cellular responses to various compounds.
Industry: Applied in high-throughput screening assays for drug discovery and development
Mecanismo De Acción
Coelenterazine 400a exerts its effects through its oxidation by luciferases, resulting in the emission of light. The molecular targets include Renilla reniformis luciferase and other related luciferases. The pathway involves the formation of an excited state intermediate, which decays to emit light .
Comparación Con Compuestos Similares
Similar Compounds
Coelenterazine Native: The most abundant form of coelenterazine in nature, used as a standard substrate for various luciferases.
Coelenterazine h: Another derivative with an emission maximum around 475 nm, used in BRET1 assays.
Coelenterazine e: Known for its high sensitivity in detecting calcium ions.
Coelenterazine f: Used in assays requiring high quantum yield .
Uniqueness
Coelenterazine 400a is unique due to its emission maximum around 400 nm, which minimizes interference with GFP emission. This makes it particularly suitable for BRET2 assays, providing higher signal resolution and specificity in detecting protein-protein interactions .
Propiedades
Fórmula molecular |
C26H20N3O+ |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-4-ium-3-one |
InChI |
InChI=1S/C26H20N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18H,16-17H2/q+1 |
Clave InChI |
DZBYWVNMRGJTGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)

![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)


![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)



